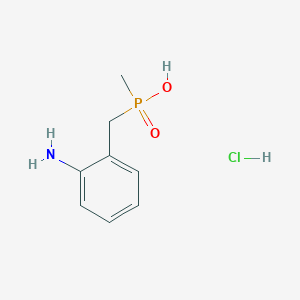
(2-Aminophenyl)methyl-methylphosphinic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminophenyl)methyl-methylphosphinic acid;hydrochloride is a chemical compound with the molecular formula C8H13ClNO2P and a molecular weight of 221.62 g/mol . This compound is characterized by the presence of an aminophenyl group attached to a methyl-methylphosphinic acid moiety, and it is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminophenyl)methyl-methylphosphinic acid;hydrochloride typically involves the reaction of 2-aminobenzyl alcohol with methylphosphinic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
(2-Aminophenyl)methyl-methylphosphinic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine.
Substitution: The aminophenyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted aminophenyl derivatives. These products have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
(2-Aminophenyl)methyl-methylphosphinic acid;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Aminophenyl)methyl-methylphosphinic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2-Aminophenyl)methylphosphonic acid
- (2-Aminophenyl)methylphosphinic acid
- (2-Aminophenyl)methylphosphine oxide
Uniqueness
(2-Aminophenyl)methyl-methylphosphinic acid;hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .
Properties
CAS No. |
90043-19-9 |
|---|---|
Molecular Formula |
C8H13ClNO2P |
Molecular Weight |
221.62 g/mol |
IUPAC Name |
(2-aminophenyl)methyl-methylphosphinic acid;hydrochloride |
InChI |
InChI=1S/C8H12NO2P.ClH/c1-12(10,11)6-7-4-2-3-5-8(7)9;/h2-5H,6,9H2,1H3,(H,10,11);1H |
InChI Key |
VQOZGGORHXAWTI-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(CC1=CC=CC=C1N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl}methyl carbonate](/img/structure/B14374350.png)
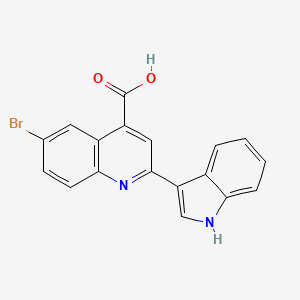
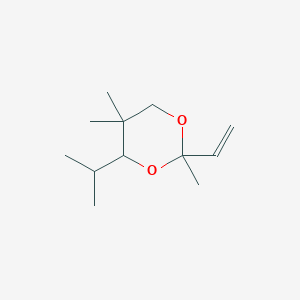
![1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one](/img/structure/B14374388.png)
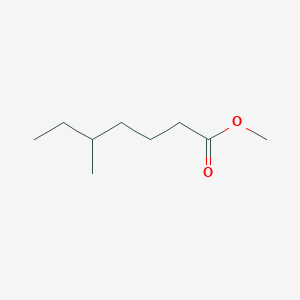

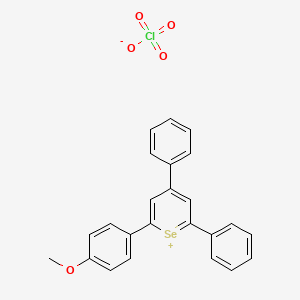
![1,10-Dimethyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14374414.png)
![2,5-Dimethyl-3-[(quinolin-8-yl)oxy]-1lambda~6~,2,4,6-thiatriazine-1,1(2H)-dione](/img/structure/B14374415.png)
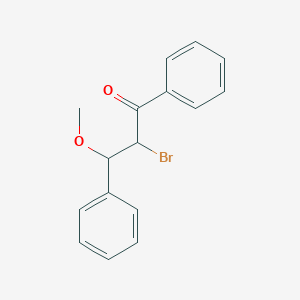

![2-[(Trimethylsilyl)methyl]pent-4-enal](/img/structure/B14374430.png)
![1-(2-{4-[(E)-(4-Aminophenyl)diazenyl]naphthalen-1-yl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14374432.png)
![N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}-2-methylpropanamide](/img/structure/B14374435.png)
